molecular formula C9H11N3O B2982776 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1822921-51-6

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2982776
CAS No.: 1822921-51-6
M. Wt: 177.207
InChI Key: GAGWPKDMNMFYIY-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring The presence of three methyl groups at positions 1, 3, and 4, along with a ketone group at position 6, contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and exhibiting antituberculotic activity . The presence of hydrogen bond acceptor and donor groups facilitates these interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Etazolate: Used for reducing anxiety and convulsions.

    Tracazolate: Another compound with anxiolytic properties.

    Cartazolate: Known for its anticonvulsant effects.

Uniqueness

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGJHAAHGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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